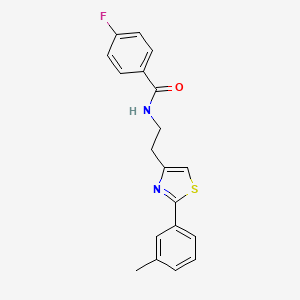
1-Bromo-4-(fluoromethyl)-2-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-(fluoromethyl)-2-(trifluoromethyl)benzene, also known as 4-Fluoromethyl-2,3,5,6-tetrafluorobenzene, is a fluorinated aromatic compound with a wide range of applications in the fields of organic synthesis, materials science, and medicinal chemistry. The compound has been used in the synthesis of various pharmaceuticals, such as the antifungal drug fluconazole, and has been studied for its potential use in drug delivery systems. In addition, the compound has been studied for its potential use in the synthesis of polymers and in catalysis.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 1-Bromo-4-(fluoromethyl)-2-(trifluoromethyl)benzene:
Organic Synthesis
1-Bromo-4-(fluoromethyl)-2-(trifluoromethyl)benzene: is widely used in organic synthesis as a building block for the preparation of more complex molecules. Its unique structure, featuring both bromine and trifluoromethyl groups, makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Medicinal Chemistry
In medicinal chemistry, this compound is utilized for the development of new drugs. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates. Researchers often incorporate this compound into drug design to improve the pharmacokinetic properties of potential therapeutics .
Material Science
1-Bromo-4-(fluoromethyl)-2-(trifluoromethyl)benzene: is used in the development of advanced materials, including polymers and liquid crystals. Its unique electronic properties, due to the presence of fluorine atoms, make it suitable for creating materials with specific optical and electronic characteristics .
Agrochemical Research
In agrochemical research, this compound serves as a precursor for the synthesis of herbicides, insecticides, and fungicides. The trifluoromethyl group is particularly beneficial in enhancing the efficacy and environmental stability of these agrochemicals .
Environmental Chemistry
Researchers use 1-Bromo-4-(fluoromethyl)-2-(trifluoromethyl)benzene to study the environmental fate and transport of fluorinated organic compounds. Its behavior in various environmental matrices helps scientists understand the persistence and degradation pathways of similar fluorinated pollutants .
Analytical Chemistry
This compound is employed in analytical chemistry as a standard or reference material for the calibration of analytical instruments. Its well-defined chemical properties make it ideal for use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) applications .
Fluorine Chemistry
In the field of fluorine chemistry, 1-Bromo-4-(fluoromethyl)-2-(trifluoromethyl)benzene is used to study the effects of fluorine substitution on chemical reactivity and molecular interactions. Its structure provides insights into the behavior of fluorinated aromatic compounds .
Chemical Biology
This compound is also used in chemical biology to probe biological systems. Its incorporation into biologically active molecules allows researchers to investigate the role of fluorinated groups in biological processes and interactions .
These applications highlight the versatility and importance of 1-Bromo-4-(fluoromethyl)-2-(trifluoromethyl)benzene in various scientific research fields.
Eigenschaften
IUPAC Name |
1-bromo-4-(fluoromethyl)-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4/c9-7-2-1-5(4-10)3-6(7)8(11,12)13/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUJKIZTVAOJDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CF)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(fluoromethyl)-2-(trifluoromethyl)benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

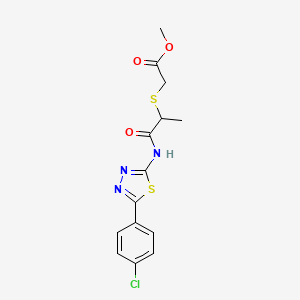
![3-(2-Chloro-4-fluorophenoxy)-4-(2,5-difluorophenyl)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2483633.png)
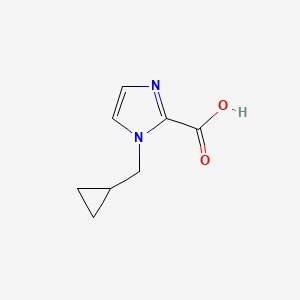
![3-Amino-N-[3-(diethylamino)propyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2483637.png)
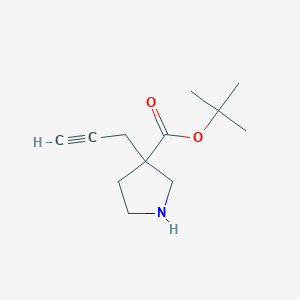
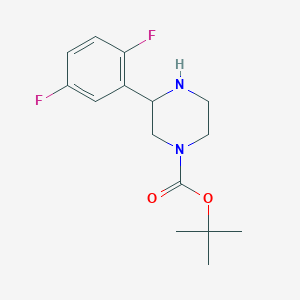

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2483646.png)

![(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2483649.png)
![N-[2-(2-cyanoethylsulfanyl)phenyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2483650.png)

![2-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]quinoline-4-carbonitrile](/img/structure/B2483652.png)
